WP9QY

Description

Peptidomimetics in Biomedical Research

Peptidomimetics are compounds whose essential elements replicate the three-dimensional structure of a peptide, allowing them to interact with biological targets and elicit a specific physiological response. mdpi.com They are designed to overcome the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor bioavailability. mdpi.comresearchgate.net By modifying the peptide backbone or incorporating non-natural amino acids, researchers can create more stable and potent therapeutic candidates. researchgate.net This approach has become a cornerstone in medicinal chemistry for developing new drugs for a wide range of diseases. mdpi.com

Overview of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH as a TNF-α Antagonist

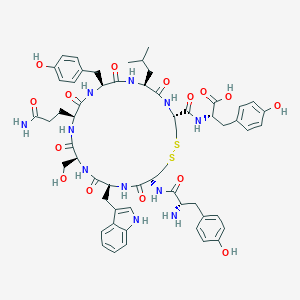

H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, or WP9QY, is a cyclic nonapeptide that functions as an antagonist to TNF-α. researchgate.netmedchemexpress.com TNF-α is a pro-inflammatory cytokine deeply involved in the pathogenesis of various autoimmune and inflammatory disorders. This compound is engineered to mimic a critical binding loop of the TNF receptor I (TNFR1), thereby preventing TNF-α from binding to its receptor and initiating the inflammatory cascade. researchgate.netmedchemexpress.comnih.gov This targeted mechanism of action makes it a valuable tool for studying and potentially treating conditions like rheumatoid arthritis. researchgate.netnih.gov

The discovery of TNF and its association with disease dates back to early observations of tumor regression following bacterial infections. caymanchem.com In the 1980s, TNF was identified as a key mediator of inflammation. nih.gov This led to the hypothesis that blocking TNF could be a viable therapeutic strategy. Early research focused on using monoclonal antibodies against TNF-α, which proved effective in animal models of sepsis and, significantly, in arthritis. nih.govnih.gov The successful clinical trials of the first anti-TNF antibody, infliximab, in the 1990s for rheumatoid arthritis marked a paradigm shift in the treatment of autoimmune diseases. nih.gov This success spurred the development of other TNF inhibitors, including soluble receptors and other monoclonal antibodies.

The design of this compound was a direct result of structure-based drug design principles. nih.govnih.gov Researchers analyzed the crystal structure of the TNF-β/TNFR1 complex to identify the key interaction sites. nih.gov The loop1/domain3 of the TNFR was identified as the most critical interaction site for TNF. nih.govdocumentsdelivered.com this compound was then synthesized as an exocyclic peptidomimetic to replicate this critical TNF-α recognition loop on the TNF receptor I. nih.govnih.gov The name this compound is derived from its binding to the WP9 site on the TNF-β/TNF-receptor(I) complex and the inclusion of the amino acids Glutamine (Q) and Tyrosine (Y) in its sequence. jci.org This design allows this compound to competitively inhibit the binding of TNF-α to its receptor. nih.govcaymanchem.com

Detailed Research Findings

Substantial research has been conducted to elucidate the efficacy of this compound in various preclinical models. These studies have provided valuable data on its mechanism of action and therapeutic potential.

In Vitro Studies:

In vitro experiments have demonstrated the direct inhibitory effects of this compound. In a binding assay, this compound showed an IC50 of 5 µM in inhibiting the binding of TNF-α to its receptor. documentsdelivered.com Furthermore, it was shown to inhibit TNF-α-mediated apoptosis. documentsdelivered.com Studies using RAW 264.7 cells, a macrophage cell line, revealed that this compound inhibits the activation of RANK-dependent signaling induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key molecule in osteoclast formation. researchgate.net This inhibition was observed without affecting M-CSF-induced signaling pathways. researchgate.net

| Assay | Cell Line/System | Outcome Measured | Key Finding | Reference |

|---|---|---|---|---|

| TNF-α Binding Assay | Soluble receptor | IC50 | 5 µM | documentsdelivered.com |

| Apoptosis Inhibition | - | Inhibition of TNF-α-mediated apoptosis | Effective inhibition observed | documentsdelivered.com |

| RANKL-induced Signaling | RAW 264.7 cells | Activation of RANK-dependent signaling | Inhibited by this compound | researchgate.net |

In Vivo Studies:

In vivo studies, primarily in murine models of rheumatoid arthritis, have further substantiated the therapeutic potential of this compound. In a collagen-induced arthritis (CIA) mouse model, treatment with this compound resulted in a significant reduction in the arthritis score. nih.govnih.gov While the anti-inflammatory effect of this compound was noted to be less potent than that of an anti-TNF monoclonal antibody, its impact on preventing bone destruction was comparable. nih.gov

Microfocal computed tomography analysis revealed that this compound effectively blocked CIA-induced bone destruction in the knee joints to a similar extent as the anti-TNF antibody. nih.gov Histological analysis showed that this compound inhibited synovial pannus infiltration and reduced the number of osteoclasts. nih.gov Interestingly, the inhibition of systemic bone loss by this compound was found to be more pronounced than that achieved with the anti-TNF antibody. nih.gov In a rat femur delayed-union model, local administration of this compound promoted bone maturation and fracture healing. nih.gov

| Parameter | Treatment Group | Result | Reference |

|---|---|---|---|

| Arthritis Score | This compound | Inhibited CIA-induced increase | nih.govnih.gov |

| Bone Destruction (Knee Joints) | This compound | Blocked to the same extent as anti-TNF antibody | nih.gov |

| Synovial Pannus Infiltration | This compound | Inhibited | nih.gov |

| Osteoclast Number | This compound | Reduced | nih.gov |

| Systemic Bone Loss | This compound | More apparent inhibition than anti-TNF antibody | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13-(3-amino-3-oxopropyl)-16-(hydroxymethyl)-10-[(4-hydroxyphenyl)methyl]-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H71N11O15S2/c1-30(2)21-42-52(77)69-48(57(82)66-45(58(83)84)24-33-11-17-37(73)18-12-33)29-86-85-28-47(68-50(75)39(59)22-31-7-13-35(71)14-8-31)56(81)65-44(25-34-26-61-40-6-4-3-5-38(34)40)54(79)67-46(27-70)55(80)62-41(19-20-49(60)74)51(76)64-43(53(78)63-42)23-32-9-15-36(72)16-10-32/h3-18,26,30,39,41-48,61,70-73H,19-25,27-29,59H2,1-2H3,(H2,60,74)(H,62,80)(H,63,78)(H,64,76)(H,65,81)(H,66,82)(H,67,79)(H,68,75)(H,69,77)(H,83,84)/t39-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRZFLLXMORPHO-XCLFSWKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H71N11O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of H Tyr Cys Trp Ser Gln Tyr Leu Cys Tyr Oh

Primary Sequence Analysis and Amino Acid Composition

The primary structure, the linear sequence of amino acids, is the foundational level of protein and peptide structure. The sequence H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH dictates the peptide's fundamental chemical properties and ultimately its three-dimensional shape.

The amino acid composition of this peptide is detailed in the table below:

| Amino Acid | 3-Letter Code | 1-Letter Code | Quantity | Side Chain Property |

| Tyrosine | Tyr | Y | 3 | Aromatic, Hydrophobic, Polar (due to hydroxyl group) |

| Cysteine | Cys | C | 2 | Sulfur-containing, Can form disulfide bonds |

| Tryptophan | Trp | W | 1 | Aromatic, Hydrophobic |

| Serine | Ser | S | 1 | Polar, Uncharged |

| Glutamine | Gln | Q | 1 | Polar, Uncharged |

| Leucine (B10760876) | Leu | L | 1 | Aliphatic, Hydrophobic |

Role of Cysteine Residues in Disulfide Bridge Formation

The presence of two cysteine residues in the sequence is highly significant. The side chain of cysteine contains a thiol group (-SH) which can undergo oxidation to form a disulfide bond (-S-S-) with another cysteine residue. britannica.com This covalent linkage, known as a disulfide bridge, can form between the two cysteine residues at positions 2 and 8 of this peptide, creating a cyclic structure.

The formation of disulfide bridges is a critical factor in the folding and structural stabilization of many peptides and proteins. nih.govspringernature.combohrium.com These bonds can dramatically impact a peptide's conformation, stability, and biological activity by restricting the conformational freedom of the peptide backbone. bohrium.com The creation of such a bridge in H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH would transform the linear peptide into a more rigid, cyclic structure, which can have profound implications for its interaction with other molecules.

Significance of Aromatic and Hydrophobic Residues (Tyrosine, Tryptophan, Leucine)

This peptide is rich in aromatic and hydrophobic amino acids, which play a crucial role in its structural organization. nih.govyoutube.com The sequence contains three tyrosine residues, one tryptophan residue, and one leucine residue.

Aromatic Interactions: Tyrosine and tryptophan possess large, aromatic side chains. These can engage in various non-covalent interactions, such as π-π stacking and cation-π interactions, which are important for stabilizing peptide and protein structures. nih.govresearchgate.net The presence of multiple aromatic residues suggests that these interactions could be a significant driving force in the folding and conformational stability of this peptide. researchgate.net The placement of these residues can influence the formation of specific secondary structures. rsc.orgrsc.org

Impact of Glutamine and Serine Residues

Glutamine and serine are polar, uncharged amino acids. wikipedia.orgsigmaaldrich.com Their side chains contain amide and hydroxyl groups, respectively, which are capable of forming hydrogen bonds.

Hydrogen Bonding: The side chains of glutamine and serine can act as both hydrogen bond donors and acceptors. wikipedia.org These hydrogen bonds can form with other amino acid side chains, the peptide backbone, or surrounding water molecules. Such interactions are vital for stabilizing specific secondary and tertiary structures.

Secondary and Tertiary Structure Elucidation

Experimental Methodologies for Structural Determination

Several experimental techniques are available to determine the three-dimensional structure of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of peptides in solution. wikipedia.org Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to obtain information about through-bond and through-space correlations between protons. youtube.comyoutube.com NOESY data is particularly crucial as it provides distance restraints between protons that are close in space, which are then used to calculate the 3D structure of the peptide. youtube.com For a peptide of this size, NMR would be a primary method for structural elucidation. youtube.com

X-ray Crystallography: This technique can provide a high-resolution atomic model of the peptide's structure. However, it requires the peptide to be crystallized, which can be a challenging and sometimes impossible task. If successful, the resulting electron density map allows for the precise determination of atomic coordinates.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides and proteins. rsc.orgrsc.org By measuring the differential absorption of left and right circularly polarized light, one can estimate the proportion of α-helix, β-sheet, and random coil conformations in the peptide. rsc.org

Computational Modeling of Peptide Conformation

Computational methods are invaluable for predicting and refining peptide structures. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the peptide. nih.govacs.org By simulating the movements of atoms over time, these simulations can provide insights into the dynamic behavior of the peptide and help identify stable conformations. acs.org

Homology Modeling and Ab Initio Modeling: If there are known structures of similar peptides, homology modeling can be used to build a model of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH. In the absence of suitable templates, ab initio (or de novo) methods can be employed to predict the structure from the amino acid sequence alone, although this is a more challenging approach. youtube.com

Hybrid Approaches: Often, the most accurate structural models are obtained by combining experimental data with computational modeling. nih.govnih.gov For instance, distance restraints from NMR can be used as constraints in MD simulations to guide the conformational search and refine the final structure. nih.gov

Influence of Disulfide Bonds on Peptide Stability and Bioactivity

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. In peptides and proteins, these bonds play a pivotal role in dictating the folded structure, enhancing stability, and influencing biological function. nih.govbakerlab.org For the peptide H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, the disulfide bridge is a defining feature that underpins its therapeutic potential.

Intra-molecular Disulfide Bridge Formation

The sequence of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH contains two cysteine (Cys) residues, located at the second and eighth positions. The formation of an intramolecular disulfide bond between these two residues results in a cyclic structure. This cyclization is a key design element, transforming a flexible linear peptide into a more conformationally restricted molecule. nih.gov

The process of forming this disulfide bridge typically occurs during the synthesis and purification of the peptide, where oxidizing conditions are employed to facilitate the covalent linkage of the two cysteine side chains. The resulting cyclic structure is crucial for presenting the key amino acid residues in an orientation that is optimal for binding to TNFα. nih.gov

| Position | Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property |

|---|---|---|---|---|

| 1 | Tyrosine | Tyr | Y | Aromatic, Polar |

| 2 | Cysteine | Cys | C | Polar, Forms Disulfide Bonds |

| 3 | Tryptophan | Trp | W | Aromatic, Hydrophobic |

| 4 | Serine | Ser | S | Polar |

| 5 | Glutamine | Gln | Q | Polar |

| 6 | Tyrosine | Tyr | Y | Aromatic, Polar |

| 7 | Leucine | Leu | L | Aliphatic, Hydrophobic |

| 8 | Cysteine | Cys | C | Polar, Forms Disulfide Bonds |

| 9 | Tyrosine | Tyr | Y | Aromatic, Polar |

Contribution to Conformational Rigidity and Resistance to Degradation

The introduction of the disulfide bond in H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH significantly reduces the conformational flexibility inherent in linear peptides. nih.gov This rigidity is advantageous for several reasons. Firstly, it pre-organizes the peptide into a bioactive conformation, which can lead to a higher binding affinity for its target, TNFα. By reducing the entropic penalty of binding, the cyclic nature of the peptide enhances its inhibitory potency. nih.gov

Secondly, the constrained structure provides increased resistance to proteolytic degradation. Peptides are often susceptible to cleavage by proteases in biological systems, which can limit their therapeutic utility. The cyclic structure of WP9QY makes it a poorer substrate for many proteases, thereby increasing its stability and bioavailability in vivo. nih.gov This enhanced stability is a critical factor in its effectiveness in animal models of inflammatory diseases, such as collagen-induced arthritis. nih.gov

Mechanism of Action and Biological Functionality

Molecular Targeting of Tumor Necrosis Factor-alpha (TNF-α)

WP9QY's primary mode of action is its direct engagement with TNF-α, a key cytokine involved in systemic inflammation. The design of this peptide is a strategic mimicry of a critical receptor binding site, allowing it to function as a competitive inhibitor.

This compound exhibits a notable binding affinity for TNF-α. In binding assays, it has demonstrated an half-maximal inhibitory concentration (IC₅₀) of 5 µM. sigmaaldrich.com Further studies using enzyme-linked immunosorbent assay (ELISA) have also been conducted to determine its binding affinity toward human TNF-α (hTNFα), confirming its ability to engage the cytokine. researchgate.net The specificity of this interaction is crucial to its function, as it directly competes with the TNF receptors for binding to the TNF-α trimer. Research has shown that a synthesized analog of this compound retains its binding affinity to TNF-α, and this binding is enhanced in the presence of polyethylene (B3416737) glycol (PEG) macromers, which increase the local concentrations of both the peptide and the cytokine. invivochem.com

Binding Affinity of this compound for TNF-α

| Parameter | Value | Assay Method |

|---|---|---|

| IC₅₀ | 5 µM | Binding Assay |

The design of this compound is based on the structure of the TNF-β/TNF-receptor(I) complex. sigmaaldrich.com Specifically, it is an exocyclic peptidomimetic that was engineered to replicate the most critical TNF-α recognition loop on the Tumor Necrosis Factor Receptor I (TNFR1). nih.govnih.govmedchemexpress.comanaspec.comcaymanchem.com By mimicking this loop, this compound effectively acts as a decoy, binding to the site on TNF-α that would normally interact with TNFR1. This structural mimicry is the foundation of its antagonistic properties, as it physically obstructs the ligand-receptor interaction. nih.gov The name this compound itself is derived from its binding to the "WP9" binding site of the TNF-β/TNFR1 complex and the inclusion of glutamine (Q) and tyrosine (Y) residues in its sequence. sigmaaldrich.com

Downstream Cellular and Biochemical Effects

By blocking the interaction between TNF-α and its receptors, this compound effectively abrogates the downstream signaling pathways that are typically initiated by this cytokine. This leads to a range of cellular and biochemical effects, most notably the inhibition of apoptosis and the modulation of inflammatory responses.

One of the significant consequences of TNF-α signaling through TNFR1 is the induction of apoptosis, or programmed cell death. Studies have demonstrated that this compound can effectively block TNF-α-mediated apoptosis. In mouse L929 cells, the peptide has been shown to inhibit this apoptotic pathway. sigmaaldrich.com Further research has corroborated this finding, showing that the peptidomimetic protected cells against cell death induced by TNF-α. researchgate.net This protective effect is a direct result of preventing TNF-α from engaging its death domain-containing receptor.

TNF-α is a central mediator of inflammation, and its blockade by this compound has been shown to have significant anti-inflammatory effects. In murine models of collagen-induced arthritis (CIA), treatment with this compound inhibited the increase in the arthritis score and reduced inflammation. nih.govnih.gov Histological analysis revealed that the peptide also inhibited synovial pannus infiltration and decreased the number of osteoclasts, which are bone-resorbing cells. nih.gov These findings underscore the peptide's ability to modulate inflammatory pathways, making it a subject of interest for conditions characterized by chronic inflammation. The anti-inflammatory properties of this compound are a direct consequence of its ability to antagonize TNF-α. nih.gov

Receptor Interaction Dynamics

The interaction of this compound with TNF-α directly impacts the cytokine's ability to engage with its receptors, TNFR1 and TNFR2. By occupying the receptor-binding site on TNF-α, the peptide competitively inhibits the formation of the TNF-α/TNFR1 signaling complex. nih.govmedchemexpress.comanaspec.com This prevention of the initial ligand-receptor interaction is the primary mechanism by which this compound exerts its biological effects.

Interestingly, the functional mimicry of this compound extends beyond the TNF-α/TNFR1 axis. Due to sequence similarities between the critical ligand contact site on TNFR1 and a corresponding site on the Receptor Activator of Nuclear Factor-κB (RANK), this compound has also been found to bind to the RANK ligand (RANKL). nih.gov This interaction is significant as it allows the peptide to inhibit RANKL-induced signaling, a key pathway in osteoclastogenesis and bone resorption. nih.govnih.gov Molecular modeling has suggested that this compound binds to RANKL and can alter the conformation of the RANKL-occupied RANK. nih.gov This dual inhibitory action on both TNF-α and RANKL signaling pathways highlights the complex receptor interaction dynamics of this peptide.

Summary of Receptor Interactions

| Ligand | Receptor/Target | Effect of this compound |

|---|---|---|

| TNF-α | TNFR1 | Inhibits binding |

| RANKL | RANK | Inhibits signaling |

Kinetic and Thermodynamic Aspects of Peptide-Receptor Binding

The interaction between H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH and its biological target, TNF-α, is a critical determinant of its antagonistic function. The affinity and kinetics of this binding can be quantified through various biophysical techniques.

One of the key parameters characterizing the potency of this peptide is its half-maximal inhibitory concentration (IC50). In a competitive binding assay, H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH demonstrated an IC50 of 5 µM for the inhibition of TNF-α binding to its receptor. nih.gov This value indicates the concentration of the peptide required to displace 50% of bound TNF-α, providing a measure of its inhibitory efficacy.

While the IC50 value provides a functional measure of inhibition, a more detailed understanding of the binding mechanism is derived from kinetic and thermodynamic parameters. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), as well as the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy (ΔG).

However, a comprehensive search of the currently available scientific literature did not yield specific experimental data for the kinetic rate constants (k_on, k_off) or a detailed thermodynamic profile (ΔH, ΔS, ΔG) for the direct interaction between H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH and TNF-α.

Table 1: Binding Affinity Data for H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH

| Parameter | Value | Method | Reference |

| IC50 | 5 µM | Competitive Binding Assay | nih.gov |

This table is interactive. Click on the headers to sort.

Structural Basis of Ligand-Receptor Recognition

The design of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH was guided by a structure-based approach, leveraging the known three-dimensional structures of TNF-α and the TNF-β/TNFR-I complex. nih.gov The peptide was engineered to mimic the conformation of a critical recognition loop found in the first domain (loop1/domain3) of the TNF receptor. nih.gov This structural mimicry allows the peptide to fit into the receptor-binding site on the TNF-α molecule, thereby physically obstructing the natural ligand-receptor interaction.

A detailed understanding of the structural basis of recognition at the atomic level would require high-resolution structural data, such as that obtained from X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy of the peptide-protein complex. Such studies would reveal the precise orientation of the peptide within the TNF-α binding pocket and identify the key amino acid residues from both the peptide and the protein that are involved in the interaction through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

Despite the importance of this information, a publicly available crystal structure or detailed NMR study of the H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH in complex with TNF-α has not been identified in the reviewed literature. Therefore, a definitive, high-resolution depiction of the binding mode remains to be elucidated.

Structure Activity Relationship Sar Studies and Peptidomimetic Design

Identification of Key Pharmacophoric Elements within H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH

Role of Specific Amino Acid Residues in TNF-α Antagonism

The design of WP9QY to mimic the most critical TNF recognition loop on TNFR1 suggests that the specific sequence of amino acids is crucial for its inhibitory activity. While detailed residue-by-residue experimental analysis such as alanine scanning for this specific peptide is not extensively reported in publicly available literature, the rationale behind its design provides insights into the importance of certain amino acids. The introduction of specific residues like Glutamine (Gln) and Tyrosine (Tyr) was a deliberate design choice to optimize its binding to TNF-α.

The aromatic residues, Tyrosine (Tyr) at positions 1, 6, and 9, and Tryptophan (Trp) at position 3, are likely to be critical for binding affinity. The large, hydrophobic, and aromatic side chains of these residues can engage in favorable π-π stacking and hydrophobic interactions within the binding pocket of TNF-α. Such interactions are common drivers of high-affinity protein-protein interactions. The presence of multiple tyrosine residues also introduces hydroxyl groups which can act as hydrogen bond donors or acceptors, further stabilizing the peptide-protein complex.

The central polar residues, Serine (Ser) at position 4 and Glutamine (Gln) at position 5, likely contribute to the specificity of the interaction by forming key hydrogen bonds with residues on TNF-α. The deliberate inclusion of Glutamine in the design of this compound highlights its presumed importance in establishing a critical contact point for antagonism.

The Leucine (B10760876) (Leu) at position 7, with its aliphatic side chain, likely contributes to the hydrophobic core of the peptide's active conformation and may engage in van der Waals interactions with nonpolar regions of the TNF-α binding site.

Conformational Requirements for Activity

The cyclic nature of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH is a fundamental requirement for its biological activity. The disulfide bond between Cysteine (Cys) at position 2 and Cysteine at position 8 imposes a significant conformational constraint on the peptide backbone. This pre-organization reduces the entropic penalty upon binding to TNF-α, leading to a higher binding affinity compared to a linear counterpart. The cyclic structure presents the key pharmacophoric side chains in a specific spatial orientation that is complementary to the binding site on TNF-α. Disruption of this disulfide bond would lead to a significant loss of activity, underscoring the importance of the cyclic conformation. The solution structure of the peptide is crucial in presenting the key residues in the correct orientation for binding.

Rational Design Strategies for Enhanced Potency and Selectivity

Building upon the foundational knowledge of the SAR of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, various rational design strategies can be employed to develop peptidomimetics with improved therapeutic properties.

Amino Acid Substitutions and Modifications

Systematic substitution of individual amino acids can provide valuable information on their contribution to activity and can lead to analogs with enhanced potency. For instance, substituting the existing aromatic residues with other natural or unnatural aromatic amino acids could fine-tune the hydrophobic and electronic interactions with TNF-α. Similarly, modifying the polar residues could optimize the hydrogen bonding network at the peptide-protein interface.

A comparative study with a novel designed cyclic peptide inhibitor reported an IC50 value of 121.7 µM for this compound in a specific cell-based assay. nih.gov This provides a benchmark for evaluating the potency of newly designed analogs. The study also suggested that different cyclic peptides might have distinct modes of action, highlighting the potential for developing inhibitors with novel mechanisms. nih.gov

Table 1: Comparison of IC50 Values for TNF-α Antagonists

| Compound | IC50 (µM) | Assay Details |

|---|---|---|

| H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH (this compound) | 121.7 | Cell-based assay measuring TNF-α activity nih.gov |

| Novel Cyclic Peptide 1 | 133.7 | Cell-based assay measuring TNF-α activity nih.gov |

This table is for illustrative purposes and combines data from different studies and assay types, which may not be directly comparable.

Introduction of Conformational Constraints (e.g., Cyclization, Non-canonical Amino Acids, D-amino acid analogs)

Further constraining the peptide's conformation is a proven strategy to enhance biological activity and stability. While H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH is already cyclic, alternative cyclization strategies could be explored. These include head-to-tail cyclization, side-chain to side-chain cyclization using different linker chemistries, or the introduction of lactam bridges. Each method would result in a unique conformational profile, potentially leading to improved binding affinity and selectivity.

The incorporation of non-canonical amino acids can introduce novel side-chain functionalities and conformational biases. For example, replacing a natural amino acid with a beta-amino acid or an N-methylated amino acid can alter the peptide's backbone conformation and increase its resistance to proteolytic degradation.

The use of D-amino acid analogs is another effective strategy to enhance peptide stability. Peptides composed of L-amino acids are susceptible to degradation by proteases in the body. Substituting one or more L-amino acids with their D-enantiomers can significantly increase the peptide's half-life. However, such substitutions must be carefully considered, as they can also alter the peptide's conformation and its interaction with the target protein. A strategic placement of a D-amino acid might stabilize a bioactive conformation, while a poorly placed one could abolish activity.

Computational Approaches in SAR Analysis

Computational modeling plays a crucial role in elucidating the SAR of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH and guiding the design of new analogs. Molecular docking studies can predict the binding mode of the peptide to TNF-α, identifying key interactions between specific residues. These studies can help to rationalize experimental SAR data and provide a structural basis for the observed activities.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the peptide-protein interaction. By simulating the movement of the complex over time, MD can reveal the flexibility of the peptide and the stability of its interactions with TNF-α. Furthermore, free energy calculations based on MD simulations can be used to estimate the binding affinity of different analogs, allowing for the in silico screening of potential candidates before their chemical synthesis. These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of novel and more effective TNF-α antagonists based on the H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models exclusively developed for H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH are not extensively detailed in publicly available literature, the principles of QSAR are fundamental to the rational design of such peptidomimetics. QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. For a peptide like this compound, this would involve analyzing how modifications to its amino acid sequence or conformation affect its TNF-α inhibitory potency.

The development of a QSAR model for this compound and its analogues would typically involve the following steps:

Data Set Compilation: A series of peptide analogues would be synthesized with systematic variations in their amino acid sequence, cyclization strategy, and stereochemistry. The biological activity of each analogue, such as its IC50 value for TNF-α inhibition, would be experimentally determined.

Descriptor Calculation: A wide array of molecular descriptors for each peptide would be calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) and topological or 3D-structural features.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a predictive model that links the descriptors to the observed biological activity. The robustness and predictive power of the model would be rigorously validated using internal and external validation techniques.

Such a QSAR model would be invaluable for predicting the activity of novel, unsynthesized analogues of this compound, thereby guiding the design of more potent and selective TNF-α inhibitors. In a comparative study, the inhibitory activity of this compound was evaluated alongside a newly designed cyclic peptide. The reported IC50 value for this compound was 121.7 µM in an in vitro cell-based assay measuring TNF-α activity nih.gov. This type of quantitative data is essential for building robust QSAR models.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide insights into the molecular interactions between a ligand, such as H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, and its biological target, in this case, TNF-α. These methods were instrumental in the initial design of this compound, which was conceived using a molecular modeling technique to mimic the critical binding site of TNF-α on its receptor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be performed to understand how it fits into the binding pocket on the surface of the TNF-α trimer. These studies can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the peptide's inhibitory activity.

In a study focused on designing a new anti-TNF-α cyclopeptide, molecular docking was used to evaluate the binding of the novel peptide to TNF-α. While the study did not provide specific docking scores for this compound, it highlighted the importance of this technique in assessing the binding potential of peptidomimetics to the WP9 binding site on TNF-α nih.gov. The binding affinity of this compound to the human TNF receptor 1 (hTNFR1) has been experimentally determined, with a reported KD value of 1.153 μM, providing a quantitative measure of its binding strength that can be correlated with docking scores.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the peptide-protein complex over time. These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the peptide and the protein, as well as the surrounding solvent molecules.

MD simulations of the H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH—TNF-α complex would allow researchers to:

Assess the stability of the binding pose: MD simulations can confirm whether the binding orientation predicted by docking is stable over a simulated timeframe.

Analyze conformational changes: These simulations can reveal any conformational changes that occur in either the peptide or the protein upon binding.

Calculate binding free energies: Advanced computational methods, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be applied to the MD simulation trajectories to estimate the binding free energy of the complex, providing a theoretical measure of binding affinity.

The insights gained from these computational studies are pivotal for the ongoing efforts in peptidomimetic design. By understanding the intricate details of how H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH interacts with TNF-α, scientists can rationally design next-generation inhibitors with improved properties, such as enhanced potency, greater stability, and better pharmacokinetic profiles.

Solid-Phase Peptide Synthesis (SPPS) Techniques for H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides like H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH. nih.govaltabioscience.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. altabioscience.compeptide.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is predominantly used due to its milder reaction conditions compared to older Boc/Bzl chemistry. altabioscience.combiosynth.comiris-biotech.de The process consists of repeated cycles of Nα-Fmoc deprotection using a mild base (typically piperidine) followed by coupling of the next Fmoc-protected amino acid. peptide.comchempep.com

The synthesis of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH is complicated by the presence of several amino acids with reactive side chains (Tyr, Cys, Trp, Ser, Gln). To prevent unwanted side reactions during chain elongation, these side chains must be masked with temporary protecting groups. biosynth.com In the context of Fmoc SPPS, these side-chain protecting groups must be stable to the basic conditions used for Fmoc removal but labile to the strong acid, typically trifluoroacetic acid (TFA), used in the final step to cleave the peptide from the resin. altabioscience.com This orthogonality is fundamental to the success of the synthesis. peptide.combiosynth.com

The selection of appropriate protecting groups for the multifunctional amino acids in this specific peptide is crucial. The table below outlines a standard orthogonal protection scheme for this synthesis.

| Amino Acid | One-Letter Code | Side Chain Functional Group | Common Side-Chain Protecting Group (Fmoc SPPS) | Rationale for Use |

| Tyrosine | Y | Phenolic Hydroxyl | tert-Butyl (tBu) | Stable to piperidine; removed by TFA. Prevents O-acylation during coupling steps. iris-biotech.de |

| Cysteine | C | Thiol (Sulfhydryl) | Trityl (Trt) | Acid-labile group removed during final TFA cleavage. sigmaaldrich.com Protects the highly nucleophilic thiol from oxidation or alkylation. |

| Tryptophan | W | Indole | tert-Butoxycarbonyl (Boc) | Protects the indole nitrogen from modification, particularly oxidation and acid-catalyzed side reactions involving carbocations generated during synthesis. nih.gov |

| Serine | S | Hydroxyl | tert-Butyl (tBu) | Stable to piperidine; removed by TFA. Prevents O-acylation. iris-biotech.de |

| Glutamine | Q | Amide | Trityl (Trt) | Prevents dehydration of the amide side chain to a nitrile under standard activation conditions. nih.govpeptide.com |

This interactive table summarizes the standard protecting groups used for the reactive amino acids in the target peptide during Fmoc-based Solid-Phase Peptide Synthesis.

A key structural feature of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH is the intramolecular disulfide bridge between the two cysteine residues at positions 2 and 8. The formation of this bond is critical for constraining the peptide into its bioactive conformation. nih.gov Achieving this specific linkage, rather than intermolecular dimerization or polymerization, requires a directed strategy.

One of the most effective methods is on-resin cyclization, which takes advantage of the "pseudo-dilution" effect of the solid support to favor intramolecular reactions. researchgate.net This approach requires an orthogonal protecting group strategy for the two cysteine residues. A common and effective pairing is the use of Trityl (Trt) for one cysteine and Acetamidomethyl (Acm) for the other. sigmaaldrich.comacs.org

The synthetic sequence for selective disulfide bond formation is as follows:

Peptide Assembly : The linear peptide is assembled on the resin using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the respective positions. All other multifunctional amino acids are protected with standard TFA-labile groups (e.g., tBu, Boc).

Selective Deprotection : Once the linear sequence is complete, the resin-bound peptide is treated with a reagent that selectively removes the Acm group while leaving the Trt group and all other side-chain protecting groups intact. A common reagent for this is iodine (I₂) in a solvent like dimethylformamide (DMF). researchgate.netacs.org

On-Resin Oxidation : The same iodine solution used for deprotection also serves as a mild oxidizing agent, promoting the formation of the disulfide bond between the newly freed thiol of the Acm-deprotected cysteine and the thiol of the Trt-protected cysteine, which is also cleaved by iodine. sigmaaldrich.comgoogle.com The reaction is typically rapid, often completing within 30-60 minutes. researchgate.netacs.org The presence of free thiol groups can be monitored using Ellman's test. nih.gov

Cleavage and Global Deprotection : After on-resin cyclization, the now-cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously using a TFA "cocktail" containing scavengers like water and triisopropylsilane (TIS) to prevent side reactions. chempep.com

This on-resin approach is often more efficient and leads to higher yields of the desired cyclic monomer compared to cyclization in solution, which must be performed at very high dilution to prevent intermolecular reactions. researchgate.netacs.org

Post-Synthetic Modifications and Analog Generation

Post-synthetic modification allows for the generation of peptide analogs with tailored properties, which can be invaluable for research. nih.gov These modifications can enhance stability, alter binding affinity, or introduce probes for analytical studies.

The sequence of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH offers several sites for chemical derivatization. The aromatic side chains of Tryptophan and Tyrosine are particularly attractive targets for modification.

Tryptophan Modification : The indole ring of tryptophan is a unique handle for late-stage modification. Recent advances have demonstrated methods for skeletal editing of the indole ring to a quinazoline pharmacophore using photochemical methods. acs.org Such a modification would dramatically alter the electronic and steric properties of the side chain, providing a powerful tool for structure-activity relationship (SAR) studies.

Tyrosine Modification : The phenolic hydroxyl group of tyrosine can be modified through reactions such as phosphorylation to mimic post-translational modifications, or through sulfation. These modifications can be introduced using specific building blocks during SPPS or, in some cases, post-synthetically. nih.gov They are crucial for investigating the role of such modifications in biological recognition events.

Terminal Modification : The N-terminal amine or C-terminal carboxyl group can be modified. For example, N-terminal acetylation or C-terminal amidation are common modifications that neutralize the terminal charges, which can increase metabolic stability and sometimes alter biological activity.

To study the peptide's interaction with its biological targets, its conformational dynamics, or its localization, biophysical probes such as fluorescent dyes or spin labels can be incorporated. nih.gov There are two primary strategies for this:

Building Block Approach : An amino acid analog that already contains the desired probe is synthesized and incorporated into the peptide during SPPS. springernature.comnih.govsemanticscholar.org For example, a fluorescently labeled amino acid could be used in place of one of the native residues. This method ensures site-specific incorporation with 100% efficiency.

On-Resin Derivatization : A non-native amino acid with an orthogonal, uniquely reactive side chain (e.g., an Alloc-protected diamino acid) is incorporated into the sequence. nih.gov After the peptide is fully assembled, the protecting group on this specific side chain is selectively removed, and the fluorescent probe is chemically coupled to the exposed reactive group. This approach offers flexibility, as different probes can be attached to the same peptide scaffold. nih.gov

The aromatic residues Tyr and Trp themselves have intrinsic fluorescence properties that can be used to monitor binding events, as their fluorescence emission is often sensitive to changes in the local environment. acs.orggbiosciences.com

Impact of Synthesis By-products on Research Outcomes

Despite the efficiency of SPPS, side reactions can occur, leading to the formation of impurities that can be difficult to separate from the target peptide and may confound research results. chempep.comiris-biotech.de For a peptide containing Tyr, Cys, Trp, Ser, and Gln, several potential by-products must be considered.

Oxidation : The indole side chain of Tryptophan is particularly susceptible to oxidation during synthesis and cleavage, which can lead to by-products such as N-formylkynurenine (NFK). chromatographyonline.com Methionine, though not present here, and cysteine are also easily oxidized. iris-biotech.de Oxidized peptides may have altered conformations and reduced or abolished biological activity.

Alkylation : During the final acid cleavage step, reactive carbocations are generated from the cleavage of tBu-based protecting groups. chempep.com Scavengers like TIS and water are added to the cleavage cocktail to trap these carbocations. Without efficient scavenging, these cations can alkylate the nucleophilic side chains of Trp and Cys. peptide.comchempep.comnih.gov

Iodination : If iodine is used for disulfide bond formation, there is a risk of iodinating the electron-rich aromatic rings of Tyrosine and Tryptophan. Using aqueous acetic acid as the solvent can help limit this side reaction. sigmaaldrich.com

Racemization : Cysteine residues are known to be susceptible to racemization (conversion from the L- to the D-enantiomer) during the base-mediated activation step of coupling. sigmaaldrich.comnih.gov This can be minimized by using coupling reagents that operate under more neutral/acidic conditions, such as DIPCDI/HOBt. sigmaaldrich.com

Deletion Sequences : Incomplete coupling or deprotection reactions at any stage of the synthesis will result in peptides missing one or more amino acids, known as deletion sequences.

The presence of these impurities, even in small amounts, can significantly impact the interpretation of biological data. For example, a deletion sequence or an oxidized version of the peptide may act as a competitive inhibitor or have no activity, leading to an underestimation of the true potency of the desired compound. Therefore, rigorous purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and thorough characterization by mass spectrometry are essential to ensure the quality and purity of the synthetic peptide before its use in any biological or biophysical assay.

Synthetic Methodologies and Chemical Biology Approaches

Experimental Considerations

The synthesis and purification of the peptide H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, like many synthetic peptides, heavily relies on the use of trifluoroacetic acid (TFA). acs.org TFA is a strong acid that serves a crucial role in solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc/tert-butyl chemistry framework. nih.gov Its primary functions include the final cleavage of the synthesized peptide from the resin support and the removal of side-chain protecting groups. nih.govadvancedchemtech.com Furthermore, TFA is a common additive in the mobile phase during reversed-phase high-performance liquid chromatography (RP-HPLC), where it acts as an ion-pairing agent to improve peak resolution and achieve high purity of the target peptide. nih.gov

An unavoidable consequence of these standard procedures is the formation of the peptide as a TFA salt. nih.govgenscript.com The positively charged N-terminal amino group and any basic side chains on the peptide form strong ionic interactions with the negatively charged trifluoroacetate anion (TFA⁻). acs.orgmdpi.com Even peptides that lack basic amino acid residues (such as Arginine, Lysine, or Histidine) are typically obtained as TFA salts because the N-terminus requires protonation. genscript.com.cnnovoprolabs.com As a result, the final lyophilized peptide product is not solely the pure peptide but a complex containing residual TFA counter-ions. nih.gov The amount of these residual TFA anions can be substantial, with studies reporting levels ranging from 150 to 320 µg per 1 mg of peptide sample. nih.gov This presence of TFA is a significant source of experimental variability, impacting both the physico-chemical characterization and the biological activity of the peptide. nih.govgenscript.com

The interference of TFA residues can introduce considerable unpredictability and fluctuations in experimental data. genscript.comgenscript.com.cn These effects are multifaceted and can alter the peptide's structural properties and its behavior in biological systems.

Impact on Physico-chemical Characterization:

The presence of TFA counter-ions can directly affect the secondary structure of peptides. nih.govnih.gov Spectroscopic techniques used for conformational analysis, such as Circular Dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy, are particularly susceptible to TFA interference.

Circular Dichroism (CD) Spectroscopy: Studies have shown that TFA can induce a small increase in the helical structure of peptides compared to other counter-ions like chloride (Cl⁻). genscript.com.cnnih.gov This can lead to misinterpretation of the peptide's native conformation in a given environment.

Infrared (IR) Spectroscopy: TFA exhibits a strong IR absorbance band around 1670 cm⁻¹, which unfortunately overlaps with the amide I band of peptides (1600-1700 cm⁻¹). genscript.com.cn This overlap can obscure or complicate the analysis of the peptide's secondary structure components, such as α-helices and β-sheets. genscript.com.cn

pH Alterations: Residual TFA can lower the pH of a peptide solution, which can, in turn, influence structure-function relationship studies that are dependent on specific pH conditions. genscript.com.cn

Impact on Biological Assays:

Perhaps more critically, residual TFA can significantly alter the outcomes of in vitro and in vivo biological experiments, leading to variable and potentially misleading results. mdpi.comnih.gov The effects are often concentration-dependent and can be contradictory.

Cell Proliferation: TFA has demonstrated a dual effect on cell growth. In some cell lines, it can inhibit cell proliferation at concentrations as low as 10 nM. genscript.com.cnnovoprolabs.com Conversely, in other studies, TFA has been observed to stimulate cell growth and enhance protein synthesis at higher concentrations (0.5–7.0 mM). genscript.com.cn This creates a significant variable that can confound the interpretation of a peptide's intrinsic biological activity.

Toxicity and Cellular Interference: It is recognized that TFA may interfere with experiments involving mammalian cells and can sometimes be toxic or inhibit cell proliferation. nih.gov

Given the potential for such experimental variability, it is often recommended that TFA be removed or exchanged for a more biologically compatible counter-ion, such as hydrochloride or acetate, before conducting biological assessments. genscript.com.cn This process, typically involving lyophilization from an appropriate acid, helps to ensure that the observed biological effects are attributable to the peptide itself and not to the confounding influence of TFA residues. nih.govmdpi.com

The following table summarizes the potential impact of TFA residues on various experimental parameters, highlighting the variability that can be introduced.

| Experimental Parameter | Effect of TFA Residues | Research Findings |

| Secondary Structure (CD Spectroscopy) | Can induce a slight increase in helical content. genscript.com.cnnih.gov | Compared to chloride salts, TFA salts of peptides like Pediocin PA-1 showed a slight increase in helicity. nih.gov |

| Secondary Structure (FTIR Spectroscopy) | Strong TFA absorbance band (~1670 cm⁻¹) overlaps with and can obscure the peptide's amide I band. genscript.com.cn | This interference complicates the determination of secondary structure elements like α-helices and β-sheets. genscript.com.cn |

| Solution pH | Can lower the pH of the peptide solution. genscript.com.cn | This complicates rigorous studies on the pH dependence of the peptide's structure and function. genscript.com.cn |

| Cell Proliferation | Can be inhibitory or stimulatory depending on concentration and cell type. genscript.com.cn | Inhibition of cell growth has been observed at concentrations as low as 10 nM, while stimulation has been seen at 0.5–7.0 mM. genscript.com.cnnovoprolabs.com |

| In Vivo Studies | May interfere with experiments by influencing mammalian cells. nih.gov | TFA can trifluoroacetylate amino groups in proteins, potentially inducing unwanted antibody responses. novoprolabs.com |

H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH as a Research Tool

The primary utility of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH in a research context lies in its ability to antagonize the effects of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation.

Probing TNF-α Signaling Pathways

H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH was designed as a peptidomimetic, mimicking a critical binding loop of the TNF receptor I (TNFR1). This design allows it to competitively inhibit the interaction between TNF-α and its receptor, thereby blocking the downstream signaling cascades that lead to inflammation. Research has demonstrated that this peptide effectively inhibits TNF-α-mediated apoptosis, with a reported IC50 of 5 µM in binding assays. Its ability to specifically disrupt this interaction makes it an invaluable tool for dissecting the intricate mechanisms of TNF-α signaling in various cellular contexts. By observing the cellular responses, or lack thereof, in the presence of this peptide, researchers can elucidate the specific roles of TNF-α in processes such as cell survival, differentiation, and the production of other inflammatory mediators.

Development of In Vitro Disease Models for Inflammatory Conditions

The antagonistic properties of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH have been instrumental in the development and validation of in vitro models for a range of inflammatory diseases. A prominent example is its use in studies of collagen-induced arthritis (CIA), a widely used animal model for rheumatoid arthritis. In these models, the administration of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH has been shown to reduce the clinical score of inflammation and inhibit bone resorption, mirroring the effects of anti-TNF-α monoclonal antibodies. These findings not only validate the crucial role of TNF-α in the pathogenesis of arthritis but also establish H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH as a reliable agent for testing the efficacy of potential anti-inflammatory therapies in a controlled laboratory setting.

Exploration of Broad-Spectrum Peptide-Protein Interactions

Beyond its primary target, research into H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH has revealed a broader spectrum of interactions, offering insights into its potential cross-reactivity and stability within a biological environment.

Investigation of Cross-Reactivity with Other Cytokines or Receptors

Interestingly, studies have shown that H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH exhibits cross-reactivity with the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). RANKL is another member of the TNF superfamily and a critical factor in osteoclastogenesis, the process of bone resorption. The ability of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH to also bind to RANKL and inhibit its function provides a dual mechanism for its observed effects in arthritis models, where it can both reduce inflammation (via TNF-α inhibition) and directly prevent bone destruction (via RANKL inhibition). This cross-reactivity underscores the potential for peptides designed to target one member of a protein superfamily to have effects on other related members, a crucial consideration in drug development.

Interactions with Host Enzymes (e.g., Peptidases) and Stability Studies

A significant challenge for peptide-based therapeutics is their susceptibility to degradation by host enzymes, particularly peptidases. The cyclic structure of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, conferred by a disulfide bond between its two cysteine residues, is believed to provide a degree of resistance to proteolytic degradation compared to linear peptides. However, specific data on its interaction with various peptidases and its serum half-life remain areas for further investigation. To address potential stability issues, researchers have explored the use of drug delivery systems. One study demonstrated that encapsulating the peptide in a cholesterol-bearing pullulan (CHP)-nanogel carrier increased its stability and prevented aggregation in vitro, suggesting that formulation strategies can significantly enhance its viability as a research tool and potential therapeutic.

Novel Synthetic Strategies for Peptidomimetic Libraries

The structure of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH serves as a valuable template for the rational design and synthesis of peptidomimetic libraries aimed at discovering more potent and drug-like inhibitors of TNF-α. The development of such libraries involves systematically modifying the original peptide structure to explore the structure-activity relationship (SAR).

Novel synthetic strategies for building on the H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH scaffold could include:

Alanine Scanning: Systematically replacing each amino acid with alanine to identify key residues responsible for binding affinity and activity.

Backbone Modifications: Introducing non-natural amino acids or altering the peptide backbone to enhance stability and conformational rigidity.

Side Chain Modifications: Altering the side chains of key amino acid residues to optimize interactions with the target protein.

Cyclization Strategies: Exploring different methods of cyclization beyond the disulfide bridge to create more stable and conformationally constrained analogs.

By creating and screening libraries of these modified peptides, researchers can identify compounds with improved pharmacological properties, such as enhanced potency, selectivity, and oral bioavailability. The insights gained from these studies will be crucial for the development of the next generation of non-peptidic inhibitors targeting the TNF-α pathway.

Interactive Data Table: Research Applications of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH

| Research Area | Application | Key Findings |

| TNF-α Signaling | Probing molecular pathways | Inhibits TNF-α-mediated apoptosis. |

| Inflammatory Disease Models | In vitro and in vivo studies of arthritis | Reduces inflammation and bone resorption. |

| Peptide-Protein Interactions | Investigating cross-reactivity | Binds to and inhibits RANKL. |

| Drug Delivery | Enhancing stability | Nanogel carriers can improve stability and prevent aggregation. |

| Drug Discovery | Template for library synthesis | Serves as a scaffold for designing novel TNF-α inhibitors. |

An in-depth analysis of the chemical compound H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, a cyclic peptide also known as WP9QY, reveals its significant potential in advanced research and therapeutic development. This article focuses on the sophisticated methodologies being employed to explore and enhance the capabilities of this and similar peptide structures.

Q & A

Q. What structural features of WP9QY contribute to its TNF-α antagonism?

this compound is a cyclic nonapeptide stabilized by a disulfide bond (Cys²–Cys⁸), with critical residues including Gln⁵ and Tyr⁶, which mimic the TNF-β/TNF receptor binding interface . Methodologically, confirm structural integrity via mass spectrometry and circular dichroism (CD) spectroscopy. Compare activity of linear vs. cyclized analogs to validate the role of the disulfide bond in stabilizing the bioactive conformation .

Q. How does this compound inhibit TNF-α signaling at the molecular level?

this compound acts as a competitive antagonist by binding to TNF-α, preventing its interaction with the TNF receptor (IC₅₀ = 5 µM) . Use surface plasmon resonance (SPR) to measure binding kinetics and competitive ELISA to assess receptor blockade. Include negative controls (e.g., scrambled peptide) to confirm specificity .

Q. What experimental models are suitable for initial validation of this compound’s bioactivity?

In vitro: TNF-α-induced cytotoxicity assays in L929 murine fibroblasts, with cell viability measured via MTT or ATP-based luminescence . Ex vivo: Human peripheral blood mononuclear cell (PBMC) assays to assess cytokine suppression (e.g., IL-6/IL-1β via ELISA) . Note : this compound is non-cell-permeable; ensure extracellular administration in cell-based assays .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

Validate purity (>95%) via reverse-phase HPLC and characterize disulfide bond formation using Ellman’s assay. Cross-reference analytical certificates (COA) for lot-specific data, including endotoxin levels (<0.1 EU/µg) for in vivo applications .

Advanced Research Questions

Q. How can conflicting data on this compound’s cell permeability be resolved?

Some studies report intracellular effects despite its non-cell-permeable designation . To address this:

Q. What strategies optimize this compound’s binding affinity and pharmacokinetics?

Q. How can this compound’s efficacy be evaluated in complex disease models?

- Rheumatoid arthritis : Use collagen-induced arthritis (CIA) mice, administering this compound intra-articularly. Measure joint swelling and TNF-α levels in synovial fluid.

- Sepsis : Test in LPS-challenged murine models, monitoring survival rates and cytokine storms via multiplex assays .

Key consideration : Include a TNF-α monoclonal antibody (e.g., infliximab) as a positive control .

Q. What methodologies resolve discrepancies in this compound’s reported IC₅₀ values?

Variations in IC₅₀ (e.g., 5 µM vs. higher values) may stem from assay conditions :

- Standardize TNF-α concentrations (e.g., 10 ng/mL for L929 assays).

- Control for serum interference by using low-FBS media.

- Validate with isothermal titration calorimetry (ITC) for direct binding measurements.

Q. How can this compound’s off-target effects be systematically profiled?

Q. What are the ethical and practical considerations for scaling this compound studies to primate models?

- Dosage extrapolation : Apply allometric scaling from murine PK data.

- Toxicity : Monitor liver/kidney function and immunogenicity (anti-drug antibodies).

- Regulatory compliance : Adhere to NIH Guidelines for Human Care and Use of Laboratory Animals .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots for assay comparison and meta-analysis to aggregate multi-study findings .

- Replication : Share synthetic protocols and raw data via repositories like Zenodo to enhance reproducibility .

- Literature Gaps : Prioritize studies on this compound’s long-term stability and in vivo degradation pathways, as these are underreported .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.